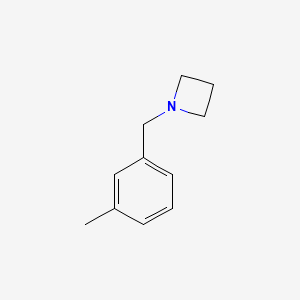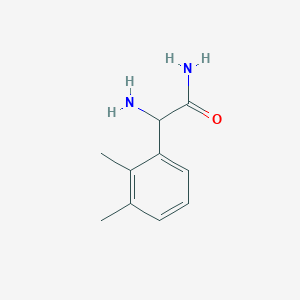
4-Chloro-8-methoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-methoxyisoquinoline is a heterocyclic organic compound with the molecular formula C10H8ClNO. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxyisoquinoline typically involves the reaction of 8-chloroisoquinoline with sodium methoxide to yield 8-methoxyisoquinoline, followed by chlorination at the 4-position . Another method involves the use of ortho-propynol phenyl azides in a TMSCl-mediated cascade cyclization to produce 4-chloro quinolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-8-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides and reduction to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Isoquinoline amines.
Applications De Recherche Scientifique
4-Chloro-8-methoxyisoquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-8-methoxyisoquinoline is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. The compound may exert its effects by binding to these targets and modulating their activity, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
8-Methoxyisoquinoline: Lacks the chlorine atom at the 4-position.
4-Chloroisoquinoline: Lacks the methoxy group at the 8-position.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 4-Chloro-8-methoxyisoquinoline is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
4-chloro-8-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-2-3-7-8(10)5-12-6-9(7)11/h2-6H,1H3 |
Clé InChI |
SKKKAQXBZCOGQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C=NC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)


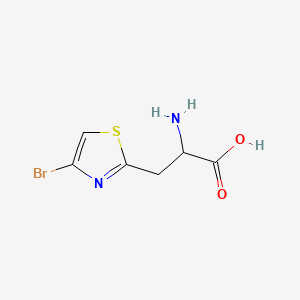
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
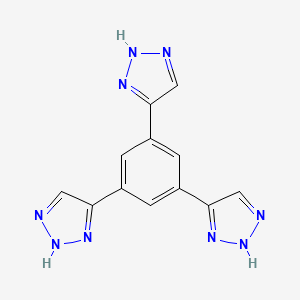

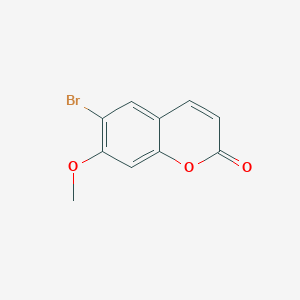
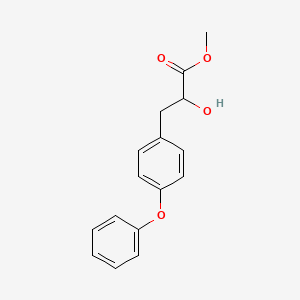
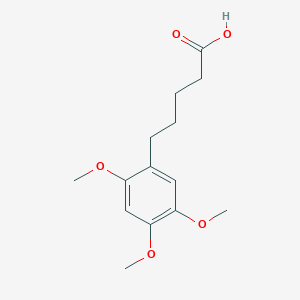
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)

